molecular formula C12H7Cl3 B1165858 2.3.6-Trichlorobiphenyl CAS No. 58702-45-9

2.3.6-Trichlorobiphenyl

Cat. No.: B1165858
CAS No.: 58702-45-9
InChI Key:
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Description

2,3,6-Trichlorobiphenyl is a type of polychlorinated biphenyl, which is a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorobiphenyl can be synthesized through the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,6-Trichlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination could be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,6-Trichlorobiphenyl has been studied extensively due to its environmental persistence and potential health effects. Its applications in scientific research include:

Comparison with Similar Compounds

  • 2,3,4-Trichlorobiphenyl
  • 2,4,6-Trichlorobiphenyl
  • 2,3,5-Trichlorobiphenyl

Comparison: 2,3,6-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity. Compared to other trichlorobiphenyls, it may exhibit different environmental persistence and toxicological profiles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2.3.6-Trichlorobiphenyl can be achieved by a multi-step process involving various chemical reactions.", "Starting Materials": ["Biphenyl", "Chlorine gas", "Aluminum chloride", "Iron powder", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium nitrite", "Sulfuric acid", "Nitric acid"], "Reaction": [ "Step 1: Nitration of Biphenyl - Biphenyl is nitrated using a mixture of nitric and sulfuric acid to form 2-nitrobiphenyl.", "Step 2: Reduction of 2-nitrobiphenyl - 2-nitrobiphenyl is reduced using iron powder and hydrochloric acid to form 2-aminobiphenyl.", "Step 3: Diazotization of 2-aminobiphenyl - 2-aminobiphenyl is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Chlorination of Biphenyl - Biphenyl is chlorinated using chlorine gas and aluminum chloride to form 2,3-dichlorobiphenyl.", "Step 5: Coupling of Diazonium Salt and 2,3-dichlorobiphenyl - The diazonium salt is coupled with 2,3-dichlorobiphenyl using sodium hydroxide and sodium carbonate to form 2.3.6-Trichlorobiphenyl." ] }

CAS No.

58702-45-9

Molecular Formula

C12H7Cl3

Origin of Product

United States

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